Nonyl tribromoacetate
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Overview
Description
Nonyl tribromoacetate is a chemical compound with the molecular formula C11H19Br3O2 . It is known for its unique structure, which includes a nonyl group attached to a tribromoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nonyl tribromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The tribromoacetate group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The tribromoacetate moiety can be reduced to form nonyl acetate, with the bromine atoms being replaced by hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.
Major Products Formed
Nonyl Acetate: Formed through the reduction of this compound.
Substituted Nonyl Acetates: Formed through nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
Nonyl tribromoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tribromoacetate group into various molecules.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids, through esterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of nonyl tribromoacetate involves the interaction of its tribromoacetate moiety with various molecular targets. The tribromoacetate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonyl Acetate: Similar in structure but lacks the tribromoacetate group.
Tribromoacetic Acid: Contains the tribromoacetate moiety but lacks the nonyl group.
Nonyl Bromide: Contains the nonyl group but lacks the tribromoacetate moiety.
Uniqueness
Nonyl tribromoacetate is unique due to the presence of both the nonyl group and the tribromoacetate moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90146-93-3 |
---|---|
Molecular Formula |
C11H19Br3O2 |
Molecular Weight |
422.98 g/mol |
IUPAC Name |
nonyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C11H19Br3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3 |
InChI Key |
QOHRIGYQVIDKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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